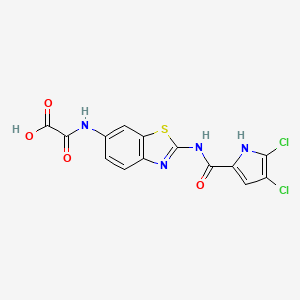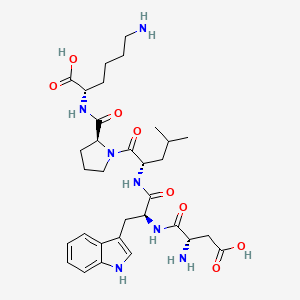
Cyclic PSAP peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclic PSAP peptide is a cyclic pentapeptide derived from prosaposin, a protein known for its role in inhibiting tumor metastasis. This peptide has shown significant potential in promoting tumor regression, particularly in ovarian cancer models . The cyclic structure of the peptide enhances its stability and bioactivity, making it a promising candidate for therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides, including Cyclic PSAP peptide, typically involves the cyclization of linear peptide precursors. Common methods include:
Solution-phase macrocyclization: This involves the cyclization of a linear peptide in solution after solid-phase peptide synthesis (SPPS) of the precursor.
On-resin cyclization: This method involves cyclization on a solid support, such as 2-chlorotrityl chloride resin or amino-PEGA resin, which can enhance the efficiency and yield of the cyclization process.
Industrial Production Methods
Industrial production of cyclic peptides often employs automated peptide synthesizers for SPPS, followed by cyclization under optimized conditions. The use of high-throughput screening and combinatorial chemistry techniques can further streamline the production process .
化学反应分析
Types of Reactions
Cyclic PSAP peptide can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s bioactivity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure specificity and yield .
Major Products
The major products of these reactions are modified versions of the cyclic peptide, which can exhibit different biological activities and stability profiles.
科学研究应用
Cyclic PSAP peptide has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide cyclization and stability.
Biology: The peptide is used to investigate the mechanisms of tumor metastasis inhibition and the role of prosaposin-derived peptides in cellular processes.
Medicine: This compound has shown promise as a therapeutic agent for treating metastatic ovarian cancer by promoting tumor regression
作用机制
Cyclic PSAP peptide exerts its effects by stimulating the tumor suppressor protein p53 and the antitumorigenic protein thrombospondin-1 in bone marrow-derived cells. These proteins are recruited to metastatic sites, where they inhibit tumor cell proliferation and metastasis . The peptide binds to the CD36 receptor, which mediates the pro-apoptotic activity of thrombospondin-1, leading to tumor regression .
相似化合物的比较
Similar Compounds
Romidepsin: A cyclic peptide used as an anticancer agent that inhibits histone deacetylases.
Largazole: Another cyclic peptide with anticancer properties, acting as a prodrug that inhibits histone deacetylases.
Uniqueness
Cyclic PSAP peptide is unique due to its specific mechanism of action involving the stimulation of p53 and thrombospondin-1, which are not common targets for other cyclic peptides. Additionally, its derivation from prosaposin and its specific application in treating metastatic ovarian cancer set it apart from other cyclic peptides .
属性
分子式 |
C32H47N7O8 |
|---|---|
分子量 |
657.8 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H47N7O8/c1-18(2)14-25(31(45)39-13-7-11-26(39)30(44)36-23(32(46)47)10-5-6-12-33)38-29(43)24(37-28(42)21(34)16-27(40)41)15-19-17-35-22-9-4-3-8-20(19)22/h3-4,8-9,17-18,21,23-26,35H,5-7,10-16,33-34H2,1-2H3,(H,36,44)(H,37,42)(H,38,43)(H,40,41)(H,46,47)/t21-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
LVXGIUZDWZWJNU-GKKOWRRISA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


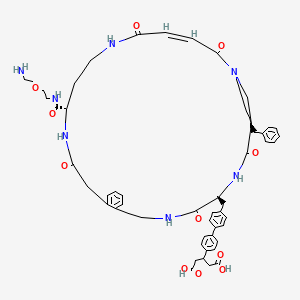
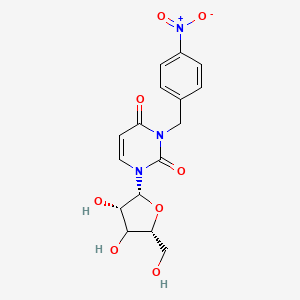
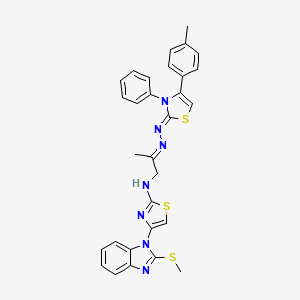
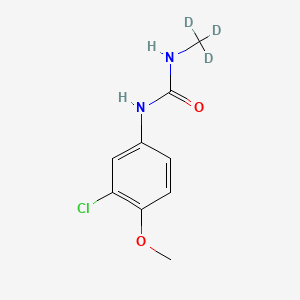
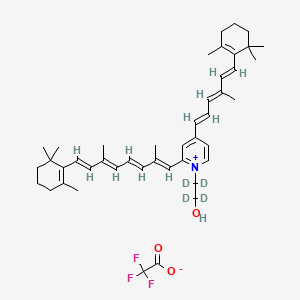
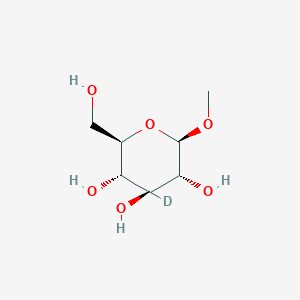
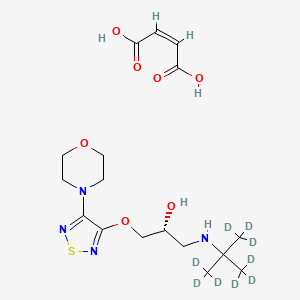
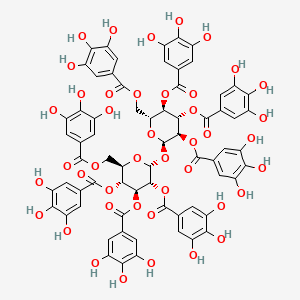
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
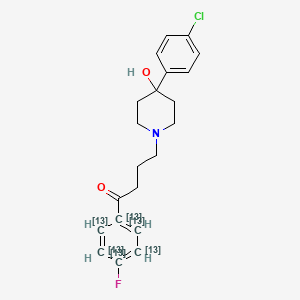
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
